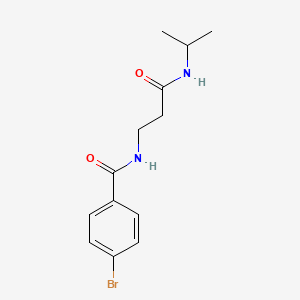

4-Bromo-N-(3-(isopropylamino)-3-oxopropyl)benzamide

CAS No.:

Cat. No.: VC20724251

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BrN2O2 |

|---|---|

| Molecular Weight | 313.19 g/mol |

| IUPAC Name | 4-bromo-N-[3-oxo-3-(propan-2-ylamino)propyl]benzamide |

| Standard InChI | InChI=1S/C13H17BrN2O2/c1-9(2)16-12(17)7-8-15-13(18)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,16,17) |

| Standard InChI Key | PDYGCFKBCLQPNY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(=O)CCNC(=O)C1=CC=C(C=C1)Br |

Introduction

"4-Bromo-N-(3-(isopropylamino)-3-oxopropyl)benzamide" is a synthetic organic compound that belongs to the class of substituted benzamides. Its structure consists of:

-

A 4-bromobenzamide core, which is a benzene ring substituted with a bromine atom at the para position and an amide group (-CONH-) attached to the ring.

-

A 3-(isopropylamino)-3-oxopropyl side chain, indicating the presence of an isopropyl group attached to an amino group (-NH-) and a ketone functional group (-C=O) along a three-carbon chain.

Such compounds are often explored for their potential applications in medicinal chemistry, including antimicrobial, anti-inflammatory, or enzymatic inhibitory activities.

Structural Features and Nomenclature

The systematic IUPAC name provides insights into the molecular structure:

-

4-Bromo: A bromine atom is attached to the benzene ring at the fourth position.

-

N-(3-(isopropylamino)-3-oxopropyl): The amide nitrogen is bonded to a three-carbon chain containing an isopropyl-substituted amino group and a ketone group.

Molecular Formula

Based on the name, the molecular formula can be deduced as .

Key Functional Groups

-

Amide Group (-CONH-): Provides hydrogen bonding capabilities and affects solubility.

-

Ketone Group (-C=O): Contributes to reactivity and polarity.

-

Bromine Substitution: Enhances lipophilicity and may influence biological activity.

Potential Applications

While no specific data is available for this compound, similar benzamide derivatives are known for:

-

Pharmaceutical Applications:

-

Potential inhibitors of enzymes like proteases or kinases.

-

Antimicrobial agents targeting bacterial or fungal strains.

-

-

Biological Studies:

-

Interaction with biological receptors due to hydrogen bonding and hydrophobic interactions.

-

Modulation of metabolic pathways.

-

Synthesis Pathways

The synthesis of such compounds typically involves:

-

Bromination of Benzamide:

-

Starting with benzamide, bromination at the para position can be achieved using brominating agents like bromine or N-bromosuccinimide (NBS).

-

-

Amide Functionalization:

-

The introduction of the 3-(isopropylamino)-3-oxopropyl group can be carried out via acylation reactions using appropriate precursors such as amino ketones or their derivatives.

-

Analytical Characterization

To confirm the structure and purity of "4-Bromo-N-(3-(isopropylamino)-3-oxopropyl)benzamide," standard analytical techniques would be applied:

-

Nuclear Magnetic Resonance (NMR):

-

and NMR spectra would verify proton and carbon environments.

-

-

Mass Spectrometry (MS):

-

Determines molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups like amides () and ketones ().

-

-

High-Performance Liquid Chromatography (HPLC):

-

Ensures compound purity.

-

Hypothetical Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~285 g/mol |

| Melting Point | Hypothetical: 150–180°C |

| Solubility | Likely soluble in polar organic solvents |

| Functional Groups | Amide, ketone, bromine |

| Potential Applications | Medicinal chemistry, enzyme inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume